1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
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Overview
Description
1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Preparation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups using gold as a catalyst.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for 1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery.
Medicine: Its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities make it a promising compound for therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds show more activity on kinase inhibition.
Uniqueness
1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit Aurora kinases and other anticancer kinase targets makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-5-6-3-8-4-7(6)10(2)9-5/h8H,3-4H2,1-2H3 |
InChI Key |
XRVVLHCNRGDWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC2)C |
Origin of Product |
United States |
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